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molecular formula C11H9NO B8738731 6-Vinyl-1H-indole-3-carbaldehyde

6-Vinyl-1H-indole-3-carbaldehyde

Cat. No. B8738731
M. Wt: 171.19 g/mol
InChI Key: GYGWLWFYPNSHCA-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

6-bromoindole-3-carboxaldehyde (5 g, 22.3 mmol), potassium vinyltrifluoroborate (4.48 g, 33.5 mmol), PdCl2 (396 mg, 2.23 mmol), PPh3 (1.75 mg, 6.7 mmol) and Cs2CO3 (2.18 mg, 66.9 mmol) were combined in a 500 mL flask placed under a nitrogen atmosphere. THF (135 mL) and H2O (15 mL) were added and the yellow solution was heated at 85° C. for 2 days. The reaction was allowed to cool to RT, water was added and the mixture was extracted twice with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1) to give the title compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.4; MS (LC/MS): 172.0 [M+H]+ 170.1 [M−H]−; tR (HPLC conditions a): 2.95 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.18 mg
Type
reactant
Reaction Step One
Name
PdCl2
Quantity
396 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[CH:13]([B-](F)(F)F)=[CH2:14].[K+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>Cl[Pd]Cl.O.C1COCC1>[CH:13]([C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1)=[CH2:14] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)C=O
Name
Quantity
4.48 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
1.75 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Cs2CO3
Quantity
2.18 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
PdCl2
Quantity
396 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C2C(=CNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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